

Molecular weight of Sodium 2,3,4,5,6-pentafluorobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Sodium 2,3,4,5,6-pentafluorobenzoate
Cat. No.:	B1593213

[Get Quote](#)

An In-Depth Technical Guide to **Sodium 2,3,4,5,6-Pentafluorobenzoate**: Properties, Analysis, and Applications

Introduction

Sodium 2,3,4,5,6-pentafluorobenzoate is a halogenated organic salt that serves as a critical building block and reagent in advanced chemical synthesis. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of a pentafluorophenyl moiety can significantly enhance the metabolic stability and lipophilicity of target molecules.^[1] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, moving beyond basic data to explore the causality behind its synthesis, analytical validation, and practical application. We will delve into its core physicochemical properties, present validated protocols for its characterization, and discuss its strategic importance in modern chemistry.

Core Molecular & Physicochemical Profile

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. The molecular weight of **Sodium 2,3,4,5,6-pentafluorobenzoate** is a cornerstone of this profile, essential for stoichiometric calculations in reaction planning and for the interpretation of analytical data.

Molecular Weight and Mass

The determination of molecular mass is fundamental, yet the distinction between average molecular weight and monoisotopic (exact) mass is crucial for different analytical applications.

- Molecular Weight (Average): Calculated using the weighted average of the natural abundances of the constituent isotopes. This value is used for macroscopic calculations, such as preparing solutions of a specific molarity. The average molecular weight is typically cited as 234.05 g/mol .[\[2\]](#)
- Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹⁹F, ²³Na, ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS), where it allows for unambiguous elemental composition determination. The monoisotopic mass is 233.9716 g/mol .[\[2\]](#)

Key Identifiers and Properties

The following table summarizes the essential quantitative data and identifiers for **Sodium 2,3,4,5,6-pentafluorobenzoate**.

Property	Value	Source(s)
CAS Number	4830-57-3	[2] [3] [4] [5]
Molecular Formula	C ₇ F ₅ NaO ₂	[2] [3] [6]
Molecular Weight	234.05 g/mol	[2]
Exact Mass	233.9716 Da	[2]
Common Synonyms	Sodium pentafluorobenzoate	[2] [5]
Physical Form	Solid	[4]
Typical Purity	≥95%	[4] [6]
Storage Conditions	Room temperature, under inert atmosphere	[4]

Molecular Structure

The structure consists of a sodium cation ionically bonded to the carboxylate of a pentafluorinated benzene ring. This perfluorination is the source of the compound's unique chemical properties.

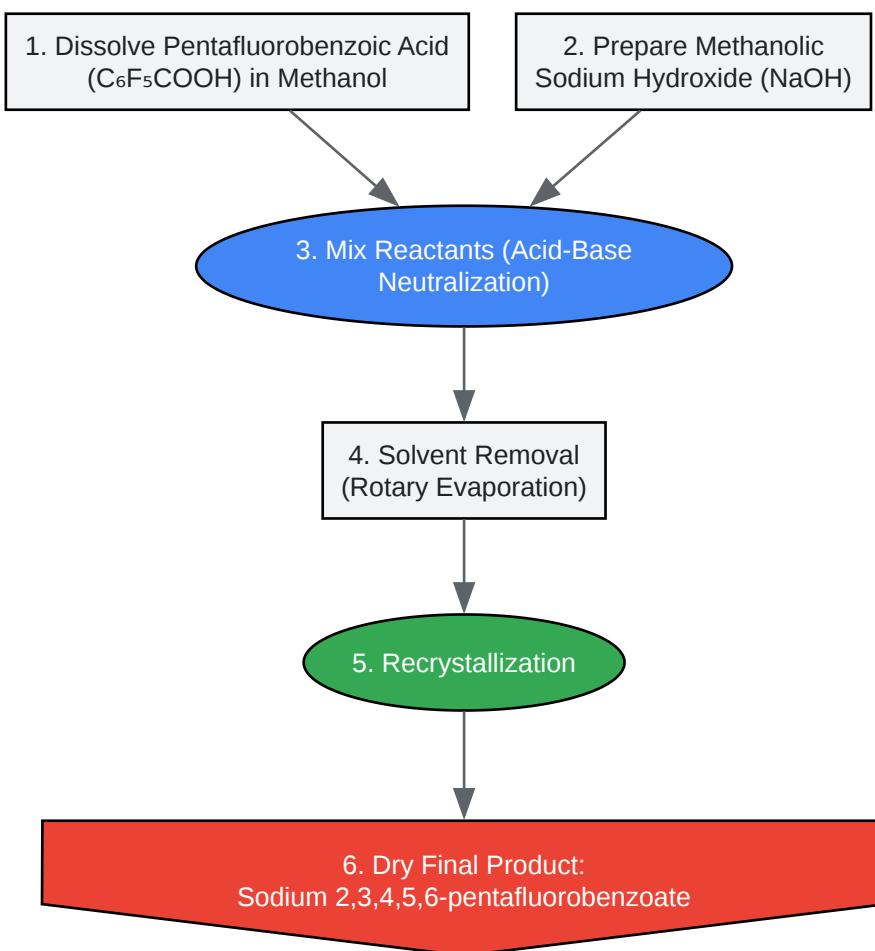


Figure 2: General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Sodium 2,3,4,5,6-pentafluorobenzoate**.

Analytical Characterization & Quality Control

A robust analytical workflow is essential to validate the identity, purity, and quality of the synthesized or procured material. This multi-technique approach ensures that the reagent meets the stringent requirements for use in drug discovery and development.

Protocol 1: Purity Determination by Acid-Base Titration

This classic method provides a highly accurate measure of the salt's purity.

- **Sample Preparation:** Accurately weigh approximately 200 mg of the dried sodium salt and dissolve it in 50 mL of deionized water.
- **Titration Setup:** Use a calibrated burette filled with standardized 0.1 M hydrochloric acid (HCl). Use a pH meter for endpoint detection.
- **Analysis:** Titrate the sample solution with the HCl standard. The endpoint is the point of maximum inflection in the pH curve, corresponding to the complete protonation of the benzoate anion.
- **Calculation:** Calculate the purity based on the volume of titrant used and the initial mass of the sample.

Protocol 2: Structural Confirmation via Spectroscopy

- **^{19}F NMR (in D_2O):** This is the most informative technique. It should show three distinct signals corresponding to the fluorine atoms in ortho, meta, and para positions relative to the carboxylate group, with an integration ratio of 2:2:1.
- **IR Spectroscopy (ATR):** Key signals include a strong, broad absorption for the carboxylate (COO^-) asymmetric stretch around $1600\text{-}1550\text{ cm}^{-1}$ and a symmetric stretch around 1400 cm^{-1} . Strong C-F stretching bands will be prominent in the $1300\text{-}1000\text{ cm}^{-1}$ region.

Protocol 3: Purity Analysis by HPLC-UV

This method is ideal for detecting non-volatile organic impurities.

- **Mobile Phase:** Isocratic or gradient elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or phosphate buffer).
- **Stationary Phase:** C18 reverse-phase column.
- **Detection:** UV detector set to a wavelength where the pentafluorophenyl ring absorbs, typically around 260 nm.

- Validation: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

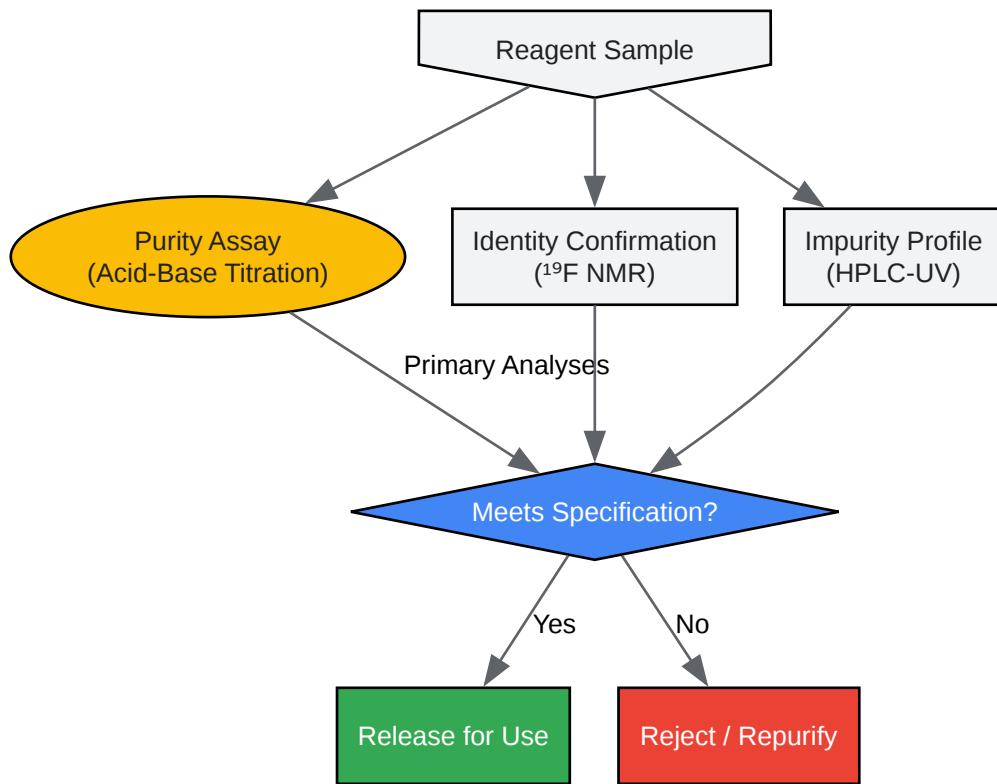


Figure 3: Analytical Quality Control Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Sodium 2,3,4,5,6-pentafluorobenzoate [myskinrecipes.com]
2. Sodium 2,3,4,5,6-pentafluorobenzoate | C7F5NaO₂ | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. Sodium 2,3,4,5,6-pentafluorobenzoate | CAS#:4830-57-3 | Chemsoc [chemsoc.com]
4. Sodium 2,3,4,5,6-pentafluorobenzoate | 4830-57-3 [sigmaaldrich.com]

- 5. CAS # 4830-57-3, Sodium pentafluorobenzoate, 2,3,4,5,6-Pentafluorobenzoic acid sodium salt - chemBlink [chemblink.com]
- 6. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Molecular weight of Sodium 2,3,4,5,6-pentafluorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593213#molecular-weight-of-sodium-2-3-4-5-6-pentafluorobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com